molecular formula C12H17Cl2N3 B13515433 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride

4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride

Cat. No.: B13515433
M. Wt: 274.19 g/mol
InChI Key: YCFLEGXBIRVLRM-UHFFFAOYSA-N
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Description

4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates the privileged imidazo[1,2-a]pyridine scaffold, a nitrogen-bridged heterocycle recognized for its diverse pharmacological profile and presence in several therapeutic agents . This compound is presented as a salt to enhance its stability and solubility for experimental use. The imidazo[1,2-a]pyridine core is a versatile scaffold with documented activity across a wide range of biological targets. Researchers value this structural motif for developing ligands for central nervous system (CNS) targets, as it is a key component in approved drugs like the hypnotic agent Zolpidem . Furthermore, this scaffold has shown substantial promise in oncology research. Imidazo[1,2-a]pyridine-based compounds are actively investigated as potent inhibitors of receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFRβ) and FMS-like tyrosine kinase 3 (FLT3), which are relevant in various cancers and acute myeloid leukemia (AML) . Beyond these areas, the scaffold's applications extend to infectious disease research, with analogues demonstrating potent activity against Mycobacterium tuberculosis by targeting the QcrB subunit of the cytochrome bcc complex , and to neurodegenerative disease research, where some derivatives exhibit anticholinesterase activity . The piperidine moiety in this compound is a common feature in drug design, often used to modulate physicochemical properties and pharmacokinetic profiles. The specific substitution at the 2-position of the imidazo[1,2-a]pyridine ring with a piperidine group is a strategy employed to explore structure-activity relationships (SAR) and enhance selectivity for target proteins . This product is intended for research and development purposes in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.19 g/mol

IUPAC Name

2-piperidin-4-ylimidazo[1,2-a]pyridine;dihydrochloride

InChI

InChI=1S/C12H15N3.2ClH/c1-2-8-15-9-11(14-12(15)3-1)10-4-6-13-7-5-10;;/h1-3,8-10,13H,4-7H2;2*1H

InChI Key

YCFLEGXBIRVLRM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN3C=CC=CC3=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a well-documented approach . This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include multicomponent reactions, condensation reactions, and oxidative coupling . The use of microwave irradiation and ligand-free, Pd(OAc)2-catalyzed, three-component reactions are also notable for their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., CuI), oxidizing agents, and various solvents. Conditions often involve moderate to high temperatures and controlled atmospheres to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling reactions can yield alkenyl-substituted imidazoheterocycles, while substitution reactions may produce various functionalized derivatives .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride
  • CAS Number : 2639448-34-1 .
  • Structure : Comprises an imidazo[1,2-a]pyridine scaffold fused to a piperidine ring, with two hydrochloride counterions enhancing solubility and stability.

Its dihydrochloride salt form suggests optimization for improved bioavailability in drug development pipelines.

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives (Patent EP 2023/39)

A European patent (2023/39) describes imidazo[1,2-a]pyridine derivatives with substituents like piperidin-4-yl, 1-methylpiperidin-4-yl, and others . Key comparisons:

  • Pharmacological Implications : Unsubstituted piperidine derivatives may exhibit broader target engagement compared to N-methylated analogs, which could enhance metabolic stability but reduce permeability .

Imidazopyrimidine Derivatives (Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride)

  • Structure : Replaces pyridine with pyrimidine, altering electron distribution and hydrogen-bonding capacity.
  • Properties :
    • Molecular Weight : 148.17 g/mol (vs. ~300–350 g/mol estimated for the target compound) .
    • Solubility : High aqueous solubility due to dihydrochloride salt, similar to the target compound .
    • Pharmacokinetics : Lower BBB permeability (predicted) compared to imidazopyridine derivatives, which may prioritize peripheral targets .

Pesticide Imidazolone-Pyridine Compounds (Imazamox, Imazethapyr)

  • Structure : Feature imidazolone rings linked to pyridine-carboxylic acids, distinct from the fused imidazopyridine-piperidine system .
  • Applications : Herbicidal activity via acetolactate synthase inhibition, contrasting with the pharmaceutical focus of the target compound .
  • Physicochemical Properties : Carboxylic acid groups confer polarity, reducing BBB penetration compared to the basic piperidine-dihydrochloride salt .

Pharmaceutical Impurities (Triazolopyridinone-Piperazine Derivatives)

  • Example : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0) .
  • Comparison: Core Heterocycle: Triazolopyridinone vs. imidazopyridine, affecting aromaticity and binding interactions. Salt Form: Dihydrochloride salts in both compounds enhance solubility, but the piperazine moiety in impurities introduces additional basicity .

Research Findings and Implications

  • Structural Flexibility : Substitutions on the piperidine nitrogen (e.g., methyl, ethyl) in analogs from EP 2023/39 can tune metabolic stability but may compromise blood-brain barrier penetration .
  • Salt Forms : Dihydrochloride salts universally improve solubility, critical for oral bioavailability in drug candidates .
  • Target Selectivity: The imidazopyridine core may offer advantages over pyrimidine or triazolopyridinone derivatives in central nervous system targets due to enhanced lipophilicity .

Biological Activity

4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features an imidazo[1,2-a]pyridine moiety attached to a piperidine ring, suggesting a unique interaction profile with various biological targets. This article discusses its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17Cl2N3
  • Molecular Weight : 274.19 g/mol
  • CAS Number : 2639448-34-1

The structural characteristics of this compound allow it to interact with multiple biological targets, particularly in the context of kinase inhibition and other therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating various cellular processes, including proliferation and apoptosis. By modulating these pathways, this compound may exhibit:

  • Anticancer properties : Inhibiting kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Antimicrobial effects : Similar compounds have demonstrated activity against various pathogens.
  • Potential neuropharmacological effects : The piperidine component may interact with neurotransmitter systems.

Research Findings

Recent studies have highlighted the promising biological activities of compounds within the imidazo-piperidine class. For instance:

  • Inhibition Studies : Preliminary investigations suggest that derivatives of this compound may selectively inhibit certain kinases related to cancer progression .
  • Antitumor Efficacy : In vitro studies have shown that similar compounds enhance the efficacy of established cancer therapies, suggesting a synergistic effect when combined with other treatments .
  • Pharmacokinetics : Research indicates favorable pharmacokinetic profiles for compounds in this class, which is essential for their therapeutic viability .

Comparative Analysis with Similar Compounds

Compound ClassBiological ActivityNotable Examples
Imidazo[1,2-a]pyridine DerivativesAnticancer, antimicrobialVarious kinase inhibitors
Piperidine DerivativesAnxiolytic, antidepressantDelta-opioid receptor agonists
Imidazo[1,2-b]pyridinesAnticancer, anti-inflammatoryPonatinib

The unique combination of imidazo and piperidine functionalities in this compound sets it apart from other compounds by potentially broadening its interaction spectrum with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Multicomponent Reactions : These are often employed to construct the imidazo[1,2-a]pyridine core efficiently.
  • Condensation Reactions : The reaction between 2-aminopyridine and suitable aldehydes or ketones forms the imidazo structure.
  • Nucleophilic Substitution Reactions : These are used to introduce the piperidine moiety into the structure.

This synthetic versatility allows for modifications that can enhance the biological activity or selectivity of the resulting compounds .

Case Study 1: Antitumor Activity

A study demonstrated that a derivative of this compound exhibited significant inhibitory effects on tumor cell lines in vitro. The compound was shown to induce apoptosis through the modulation of specific kinase pathways involved in cell survival .

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial potential of similar imidazo-piperidine derivatives against various bacterial strains. Results indicated that these compounds displayed potent antibacterial activity with low minimum inhibitory concentrations (MICs), suggesting their potential as new antimicrobial agents .

Q & A

Basic: What are the critical safety protocols for handling 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • First Aid Measures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.
    • Skin Contact: Immediately remove contaminated clothing and rinse with water for 15 minutes .
  • Storage: Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .

Basic: How can researchers structurally characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm the imidazo[1,2-a]pyridine and piperidine moieties. Compare chemical shifts to analogous compounds (e.g., 6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl derivatives) .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., expected [M+H]+^+ peak) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structure for absolute stereochemistry confirmation, if crystalline .

Advanced: What strategies optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Conditions:
    • Use Friedländer condensation or multicomponent reactions for imidazo[1,2-a]pyridine core formation .
    • Catalyze piperidine coupling with AlCl3_3 or similar Lewis acids to enhance regioselectivity .
  • Purification: Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization in ethanol to achieve >99% purity .

Advanced: How to design bioactivity assays for evaluating antiparasitic activity of derivatives?

Methodological Answer:

  • Target Selection: Prioritize enzymes like Leishmania donovani N-myristoyltransferase or Trypanosoma brucei proteases.
  • Assay Setup:
    • Use fluorescent probes (e.g., nitrobenzoxadiazole-tagged derivatives) for real-time activity monitoring .
    • Include positive controls (e.g., Miltefosine for leishmaniasis) and validate via dose-response curves (IC50_{50} calculations) .

Advanced: What analytical methods ensure purity and stability of this compound under varying conditions?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<0.5% threshold) .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC or LC-MS for hydrolytic/byproduct formation .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Parameter Standardization: Control solvent (DMSO concentration ≤1%), cell lines (e.g., THP-1 vs. RAW264.7 macrophages), and incubation times .
  • Statistical Validation: Apply ANOVA with post-hoc tests to assess batch-to-batch variability or assay sensitivity differences .

Advanced: Can computational modeling predict binding interactions of this compound with CNS targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with GABAA_A receptors or peripheral benzodiazepine receptors. Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Analysis: Corporate substituent effects (e.g., chloro vs. methyl groups) on logP and IC50_{50} values .

Advanced: How to assess the compound’s stability in physiological buffers?

Methodological Answer:

  • Buffer Compatibility: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) over 24 hours .
  • Metabolite Identification: Use LC-HRMS to detect oxidation products (e.g., N-oxide derivatives) .

Advanced: What challenges arise when scaling up synthesis from mg to kg quantities?

Methodological Answer:

  • Process Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., imidazo[1,2-a]pyridine formation) to improve heat dissipation .
  • Cost Analysis: Compare yields of traditional vs. green chemistry routes (e.g., microwave-assisted synthesis reduces reaction time by 70%) .

Advanced: How to integrate theoretical frameworks into experimental design for receptor studies?

Methodological Answer:

  • Conceptual Frameworks: Link to the "lock-and-key" model for ligand-receptor binding or allosteric modulation theories.
  • Experimental Validation: Design competitive binding assays (e.g., 3H^3H-Flumazenil displacement for GABAA_A receptors) to test hypotheses .

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